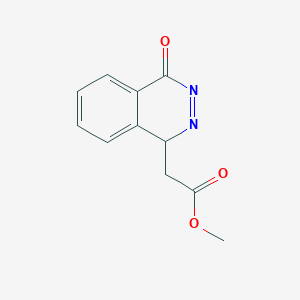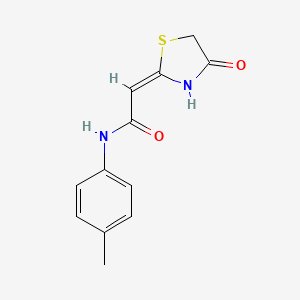
4(1H)-Quinolinone, 2-butyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butylquinolin-4(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 2-Butylquinolin-4(1H)-one consists of a quinoline core with a butyl group attached to the second carbon and a keto group at the fourth position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylquinolin-4(1H)-one can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzophenone with butylamine under acidic conditions. The reaction typically requires heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 2-Butylquinolin-4(1H)-one may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The choice of solvents, catalysts, and reaction parameters can be optimized to achieve the desired product efficiently.
化学反应分析
Types of Reactions
2-Butylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-butylquinolin-4-ol.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like alkyl halides or aryl halides are employed under basic conditions.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: 2-Butylquinolin-4-ol.
Substitution: Various alkyl or aryl substituted quinoline derivatives.
科学研究应用
2-Butylquinolin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Quinoline derivatives, including 2-Butylquinolin-4(1H)-one, are investigated for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Butylquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound of 2-Butylquinolin-4(1H)-one, lacking the butyl group and keto functionality.
2-Methylquinolin-4(1H)-one: Similar structure with a methyl group instead of a butyl group.
4-Hydroxyquinoline: Contains a hydroxyl group at the fourth position instead of a keto group.
Uniqueness
2-Butylquinolin-4(1H)-one is unique due to the presence of the butyl group and the keto functionality, which confer distinct chemical and biological properties. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C13H15NO |
|---|---|
分子量 |
201.26 g/mol |
IUPAC 名称 |
2-butyl-4aH-quinolin-4-one |
InChI |
InChI=1S/C13H15NO/c1-2-3-6-10-9-13(15)11-7-4-5-8-12(11)14-10/h4-5,7-9,11H,2-3,6H2,1H3 |
InChI 键 |
ZDQHSENZYVLNSB-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC(=O)C2C=CC=CC2=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12343736.png)





![Methyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12343764.png)

![5-methyl-4aH-furo[2,3-d]pyrimidin-4-one](/img/structure/B12343774.png)
![methyl 3-({2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B12343776.png)
![5-((5-Amino-4-((8-methyl-8-azabicyclo[3.2.1]octan-3-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile](/img/structure/B12343787.png)



